molecular formula C7H11N3 B13697583 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Cat. No.: B13697583
M. Wt: 137.18 g/mol
InChI Key: DCGNLBKPBVLWGE-UHFFFAOYSA-N
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Description

6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound with the molecular formula C7H11N3 It is a derivative of imidazo[1,2-a]pyrazine, characterized by the presence of a methyl group at the 6th position and a tetrahydro structure, which means it contains partially saturated rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazole with 1,2-dibromoethane in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding imidazo[1,2-a]pyrazine derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the nitrogen atoms and the methyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: Lacks the methyl group at the 6th position.

    3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: Methyl group at the 3rd position instead of the 6th.

    5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyrazine: Contains a triazole ring instead of an imidazole ring.

Uniqueness

6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is unique due to the specific positioning of the methyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

InChI

InChI=1S/C7H11N3/c1-6-5-10-3-2-8-7(10)4-9-6/h2-3,6,9H,4-5H2,1H3

InChI Key

DCGNLBKPBVLWGE-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C=CN=C2CN1

Origin of Product

United States

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